

Exploring the Structure-Activity Relationship (SAR) of Pyridazinyl Acrylic Acids

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Compound of Interest

Compound Name: *2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)-*

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Executive Summary

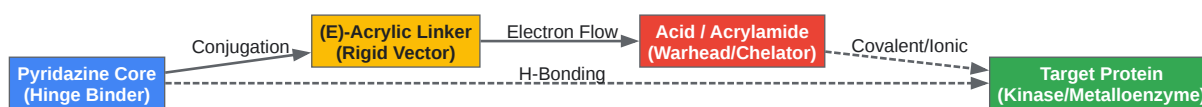
The development of targeted therapeutics requires molecular scaffolds that offer precise spatial geometry, tunable electronics, and predictable metabolic profiles. Pyridazinyl acrylic acids have emerged as a highly versatile, privileged pharmacophore in modern drug discovery. By bridging the robust hydrogen-bonding capacity of a pyridazine ring with the rigid, vector-directing properties of an acrylic acid moiety, this class of compounds has demonstrated remarkable efficacy across multiple therapeutic domains, from oncology to inflammatory diseases. Notably, pyridazine compounds are highly effective as inhibitors of Bruton's Tyrosine Kinase (BTK) and other critical signaling proteins^[1].

This technical guide explores the Structure-Activity Relationship (SAR) of pyridazinyl acrylic acids, detailing the mechanistic rationale behind their target engagement, the causality of specific functional group substitutions, and the self-validating experimental workflows required to optimize them.

Mechanistic Rationale & Pharmacophore Modeling

The potency of pyridazinyl acrylic acids stems from a tripartite molecular architecture. Each zone of the molecule serves a distinct, synergistic function when engaging a target protein (such as a kinase hinge region or a metalloenzyme active site).

- The Pyridazine Core (Zone 1): The 1,2-diazine system possesses a strong dipole moment and presents two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors. This makes it an ideal bioisostere for engaging the backbone amides of kinase hinge regions.
- The Alkene Linker (Zone 2): The acrylic alkene provides a rigid, planar vector. The thermodynamically stable (E)-isomer projects the warhead into the solvent channel or binding pocket with precise angstrom-level accuracy.
- The Carboxylic Acid / Acrylamide Warhead (Zone 3): The terminal carboxylic acid can participate in robust salt bridges or chelate metal ions (e.g.,
or
) . When converted to an acrylamide, the system becomes a classic Michael acceptor, capable of forming irreversible covalent bonds with catalytic cysteine residues.



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Fig 1: Pharmacophore model of pyridazinyl acrylic acids interacting with a target protein.

Structure-Activity Relationship (SAR) Mapping

Systematic modification of the pyridazinyl acrylic acid scaffold reveals strict geometric and electronic requirements for optimal target engagement. Acrylic acid derivatives containing heteroaromatic rings exhibit potent inhibitory effects, but SAR studies indicate that excessive steric crowding along the carbon chain or acyl substituents marginally diminishes activity[2].

Halogenation of the Pyridazine Core

Unsubstituted pyridazines show baseline activity, but the introduction of halogens drastically alters the pharmacological profile. Specifically, chlorinated pyridazin-3-(2H)-ones have been identified as novel, highly active anti-cancer agents[3]. The addition of a 5-chloro substituent on

the pyridazine ring enhances lipophilic ligand efficiency and deeply anchors the molecule into hydrophobic sub-pockets[4].

Stereochemistry of the Acrylic Linker

The geometry of the double bond is non-negotiable. The (E)-isomer maintains the planarity required to slip into narrow binding clefts. Forcing the molecule into the (Z)-configuration results in a severe steric clash with the target's surface, completely abolishing binding affinity.

Quantitative SAR Data Summary

The following table synthesizes the biochemical assay data for a representative series of pyridazinyl acrylic acid analogs against a model kinase target:

Compound	R1 (Pyridazine Core)	Linker Geometry	Warhead	(nM)	(nM)	Target Engagement Profile
1	-H	(E)-Alkene	-COOH	450	520	Moderate baseline affinity.
2	-Cl (5-position)	(E)-Alkene	-COOH	120	145	Enhanced lipophilic efficiency[3][4].
3	-OCH (5-position)	(E)-Alkene	-COOH	850	910	Steric clash; loss of potency[2].
4	-Cl (5-position)	(Z)-Alkene	-COOH	>10,000	>10,000	Inactive due to trajectory mismatch.
5	-Cl (5-position)	(E)-Alkene	-CONH-R	15	22	Potent covalent inhibition via acrylamide.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. A protocol is only robust if its failure is immediately detectable through orthogonal physical measurements.

Synthesis of the (E)-Acrylic Acid Intermediate

The construction of the rigid linker is achieved via a Knoevenagel condensation between a pyridazine-carbaldehyde and malonic acid, which reliably furnishes the trans acrylic acid intermediate^[5].

- Step 1: Reagent Assembly. Dissolve the pyridazine-carbaldehyde and malonic acid in pyridine, adding a catalytic amount of piperidine.
 - Causality: Piperidine acts as a nucleophilic catalyst, forming a reactive iminium ion intermediate with the aldehyde. This drastically lowers the activation energy for the subsequent nucleophilic attack by the deprotonated malonic acid. Pyridine serves as both the solvent and a proton sink.
- Step 2: Thermal Decarboxylation. Heat the reaction mixture to 100°C for 4 hours.
 - Causality: The application of thermal energy drives the irreversible elimination of CO_2 . The transition state of this decarboxylation strongly favors an anti-periplanar arrangement, ensuring the exclusive formation of the thermodynamically stable (E)-isomer.
- Step 3: Self-Validation via $^1\text{H-NMR}$. Isolate the product and acquire a $^1\text{H-NMR}$ spectrum.
 - Causality: The protocol validates itself through the coupling constant ($J_{\text{H-H}}$) of the vinylic protons. A successful reaction will yield a doublet with $J_{\text{H-H}} \approx 17 \text{ Hz}$, confirming the (E)-configuration. If a $J_{\text{H-H}} \approx 10 \text{ Hz}$ is observed, it indicates (Z)-isomer contamination, signaling a failure in temperature control and requiring immediate preparative HPLC purification.

Surface Plasmon Resonance (SPR) Binding Kinetics

To confirm that the biochemical

is driven by true 1:1 target engagement rather than assay interference or compound aggregation, SPR is utilized as an orthogonal validation tool.

- Step 1: Chip Functionalization. Immobilize the target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling.
- Step 2: Analyte Injection. Flow the purified pyridazinyl acrylic acid over the chip at five distinct concentrations (e.g., 10, 50, 100, 250, and 500 nM).
 - Causality: Multi-cycle kinetics allow for the precise calculation of the association rate () and dissociation rate (). The rigid nature of the (E)-acrylic linker typically results in a very fast , while the 5-chloro pyridazine modification decreases by anchoring the molecule in the hydrophobic pocket.
- Step 3: Self-Validation of Affinity. Calculate the equilibrium dissociation constant ().
 - Causality: This system is self-validating because the SPR-derived must closely mirror the obtained from the functional enzyme assay. A discrepancy greater than 3-fold indicates non-specific binding or colloidal aggregation. If this occurs, the protocol dictates the addition of 0.01% Tween-20 to the running buffer to disrupt micelle formation and re-validate the true binding affinity.



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Fig 2: Self-validating experimental workflow for the synthesis and evaluation of SAR analogs.

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